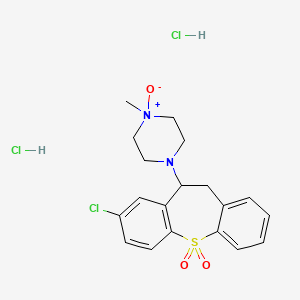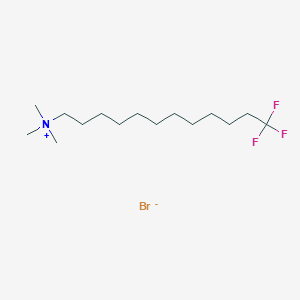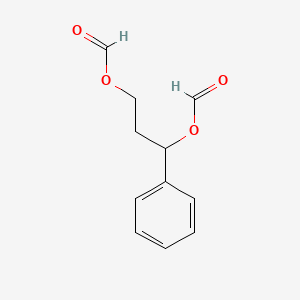
1-Phenylpropane-1,3-diyl diformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylpropane-1,3-diyl diformate is an organic compound with the molecular formula C11H12O4. It is a derivative of 1,3-propanediol, where both hydroxyl groups are esterified with formic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenylpropane-1,3-diyl diformate can be synthesized through the esterification of 1,3-propanediol with formic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
C6H5CH2CH2CH2(OH)2+2HCOOH→C6H5CH2CH2CH2(OCHO)2+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and selectivity. The product is typically purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenylpropane-1,3-diyl diformate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 1,3-propanediol and formic acid.
Reduction: The compound can be reduced to 1,3-propanediol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The formate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed
Hydrolysis: 1,3-Propanediol and formic acid.
Reduction: 1,3-Propanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Phenylpropane-1,3-diyl diformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Phenylpropane-1,3-diyl diformate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing formic acid, which can participate in further chemical reactions. The phenyl group may interact with aromatic receptors or enzymes, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol: The parent compound, which lacks the ester groups.
1,3-Diphenylpropane: A similar compound with phenyl groups at both ends of the propane chain.
1-Phenyl-1,3-propanediol: A compound with a phenyl group and two hydroxyl groups.
Uniqueness
1-Phenylpropane-1,3-diyl diformate is unique due to the presence of both phenyl and formate groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo hydrolysis and substitution reactions makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
36626-52-5 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
(3-formyloxy-3-phenylpropyl) formate |
InChI |
InChI=1S/C11H12O4/c12-8-14-7-6-11(15-9-13)10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2 |
Clé InChI |
RDCASYVPNQBLPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCOC=O)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



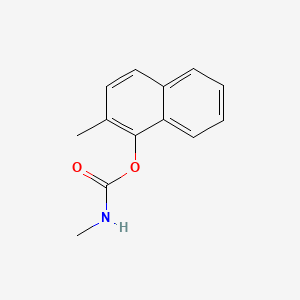
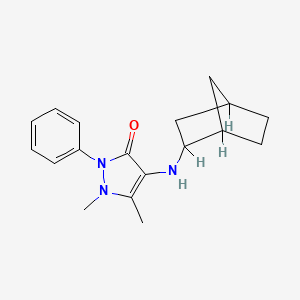
![3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride](/img/structure/B14676323.png)
![11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine](/img/structure/B14676330.png)
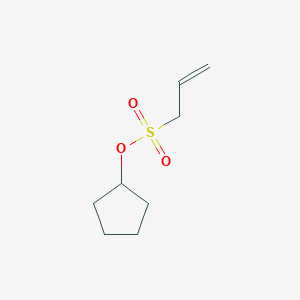
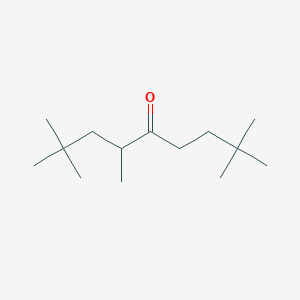
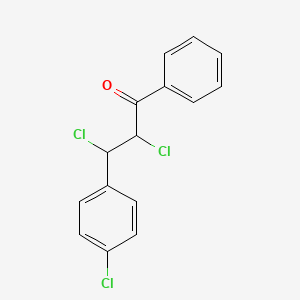
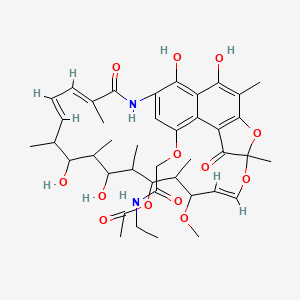
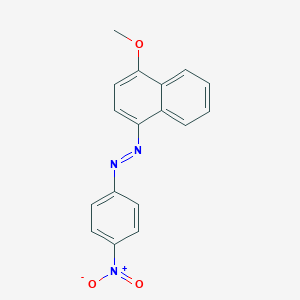

![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
